![molecular formula C21H23N3O5S B2697264 3-Benzyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941928-07-0](/img/structure/B2697264.png)
3-Benzyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Description
3-Benzyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antimicrobial Applications
A study by Ren et al. (2009) synthesized a new N-halamine precursor closely related to the specified compound, which was bonded onto cotton fabrics. The chlorinated fabrics exhibited significant antimicrobial efficacy against Staphylococcus aureus and Escherichia coli O157:H7, indicating its potential for use in antimicrobial and detoxification applications (Ren et al., 2009).
Anticonvulsant Activity
Several studies have investigated the anticonvulsant activity of compounds structurally similar to "3-Benzyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione". Obniska et al. (2006) synthesized and tested N-phenyl- and N-benzyl-derivatives of azaspiro[4.4]nonane and [4.5]decane-diones, finding that the incorporation of fluoro or trifluoromethyl substituents at the aryl ring increased anticonvulsant activity compared to chloro, methoxy, or methyl analogues (Obniska et al., 2006).
Hypoglycemic Activity
Iqbal et al. (2012) synthesized 3-(arylsulfonyl)spiroimidazolidine-2,4-diones by reacting arylsulfonyl chlorides with spiroimidazolidine-2,4-diones. The in-vivo hypoglycemic potential of these compounds was investigated, showing excellent hypoglycemic activity, with one compound reducing blood glucose levels significantly more than the standard drug at a specific dose, highlighting its potential in diabetes treatment (Iqbal et al., 2012).
properties
IUPAC Name |
3-benzyl-8-(4-methoxyphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-29-17-7-9-18(10-8-17)30(27,28)23-13-11-21(12-14-23)19(25)24(20(26)22-21)15-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYCWLJUUNLHOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
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